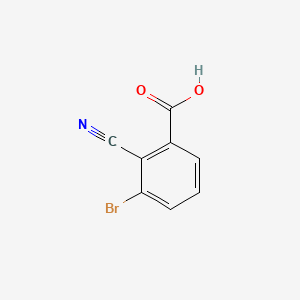
3-Bromo-2-cyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 2nd positions of the benzene ring are replaced by a bromine atom and a cyano group, respectively
Synthetic Routes and Reaction Conditions:
Bromination of 2-cyanobenzoic acid: One common method involves the bromination of 2-cyanobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperatures to ensure selective bromination at the 3rd position.
Nitrile Hydrolysis: Another method involves the hydrolysis of 3-bromo-2-cyanobenzonitrile to yield this compound. This process can be carried out using acidic or basic conditions, with the choice of conditions affecting the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters using reagents like thionyl chloride (SOCl2) or alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Thionyl chloride (SOCl2) or alcohols with acid catalysts.
Major Products Formed:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 3-bromo-2-aminobenzoic acid.
Oxidation: Formation of 3-bromo-2-cyanobenzoyl chloride or esters.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-bromo-2-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also affect the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-cyanobenzoic acid: Similar structure but with the cyano group at the 5th position.
2-Bromo-4-cyanobenzoic acid: Similar structure but with the bromine and cyano groups at the 2nd and 4th positions, respectively.
3-Chloro-2-cyanobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-cyanobenzoic acid is unique due to the specific positioning of the bromine and cyano groups, which can influence its chemical reactivity and interactions. This positioning can lead to different physical and chemical properties compared to its analogs, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-bromo-2-cyanobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWDZYUGYZLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
